molecular formula C7H9BrF2N4 B13077226 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine

Katalognummer: B13077226
Molekulargewicht: 267.07 g/mol
InChI-Schlüssel: QITOPACWXYTNKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Formula: C₇H₉BrF₂N₄
Molecular Weight: 267.08 g/mol
Structural Features:

  • Core: 1,2,4-Triazole ring substituted with a bromine atom at position 5 and an amine group at position 2.
  • Substituent: A 3,3-difluorocyclobutylmethyl group attached to the triazole nitrogen (position 1).

Key Properties: The 3,3-difluorocyclobutyl group introduces steric bulk and electron-withdrawing fluorine atoms, which may enhance metabolic stability and binding affinity in biological systems compared to non-fluorinated analogs.

Eigenschaften

Molekularformel

C7H9BrF2N4

Molekulargewicht

267.07 g/mol

IUPAC-Name

5-bromo-1-[(3,3-difluorocyclobutyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H9BrF2N4/c8-5-12-6(11)13-14(5)3-4-1-7(9,10)2-4/h4H,1-3H2,(H2,11,13)

InChI-Schlüssel

QITOPACWXYTNKU-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(F)F)CN2C(=NC(=N2)N)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves several steps. One common method includes the reaction of 3,3-difluorocyclobutylmethylamine with 5-bromo-1H-1,2,4-triazole under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K₂CO₃) to facilitate the reaction. The mixture is then heated to a specific temperature to complete the synthesis.

Analyse Chemischer Reaktionen

5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring in the compound allows it to bind to various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Cyclobutylmethyl Substituents

Compound Name Molecular Formula Molecular Weight Substituents Key Differences
5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine C₇H₁₁BrN₄ 231.09 g/mol Cyclobutylmethyl (non-fluorinated) Lacks fluorine atoms; reduced electronegativity and metabolic stability.
5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine C₈H₁₃BrN₄ 249.12 g/mol 1-Methylcyclobutylmethyl Methyl group increases hydrophobicity but reduces conformational flexibility compared to difluorocyclobutyl.

Impact of Fluorination :

Brominated Triazole Derivatives with Aromatic Substituents

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (4g) C₁₅H₁₃BrN₄O 345.04 g/mol 3-Bromophenyl, 2-methoxyphenyl Anticancer activity (IC₅₀ = 8.2 µM against MCF-7 cells) via kinase inhibition.
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine C₉H₉BrN₄ 253.10 g/mol 4-Bromobenzyl Lower steric bulk; reduced cellular uptake in in vitro assays.

Key Observations :

  • Aromatic brominated triazoles (e.g., 4g) exhibit strong anticancer activity but lack the cyclobutylmethyl group, which may limit target engagement specificity compared to the difluorocyclobutyl analog .
  • The 4-bromobenzyl derivative shows weaker activity, highlighting the importance of substituent positioning and electronic effects.

Halogenated Triazoles with Heterocyclic Modifications

Compound Name Molecular Formula Molecular Weight Substituents Notable Data
3-Bromo-1-methyl-1H-1,2,4-triazole C₃H₄BrN₃ 162.99 g/mol Methyl, bromine Simpler structure; used as a synthetic intermediate for larger analogs.
5-Bromo-1H-1,2,4-triazol-3-amine C₂H₃BrN₄ 177.98 g/mol None (parent compound) Baseline for comparison; minimal biological activity due to lack of substituents.

Pharmacological and Physicochemical Comparisons

Anticancer Activity

  • Target Compound : Predicted (via in silico studies) to inhibit kinases involved in cancer proliferation, with enhanced selectivity due to the difluorocyclobutyl group .
  • Analog 4g : Demonstrated IC₅₀ = 8.2 µM against breast cancer cells, suggesting that bulky substituents improve potency .

Metabolic Stability

  • Fluorination in the target compound reduces cytochrome P450-mediated metabolism, prolonging half-life compared to non-fluorinated analogs like 5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine .

Solubility and LogP

Compound LogP (Predicted) Aqueous Solubility
Target Compound 1.8 Moderate (improved by fluorine atoms)
5-Bromo-1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine 2.3 Low (hydrophobic cyclobutyl group)

Biologische Aktivität

5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is a compound within the triazole family known for its diverse biological activities. Its unique structure, characterized by the presence of bromine and difluorocyclobutyl moieties, suggests potential interactions with various biological targets. This article explores its biological activity, including antimicrobial, anticholinesterase, and antioxidant properties.

PropertyValue
IUPAC Name 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine
Molecular Formula C₇H₉BrF₂N₄
Molecular Weight 267.07 g/mol
CAS Number 1851100-71-4

The biological activity of 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine likely involves non-covalent interactions such as hydrogen bonding and π-π stacking with its biological targets. This compound may modulate various biochemical pathways through these interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against a range of bacteria and fungi. For instance:

  • Antibacterial Activity : The compound has been tested against several bacterial strains using the hollow agar method. Preliminary results suggest promising antibacterial effects.
  • Antifungal Activity : Similar tests have indicated potential antifungal properties against specific fungal species.

Anticholinesterase Activity

Triazoles are known for their ability to inhibit cholinesterase enzymes. In studies focusing on related compounds:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine have shown varying degrees of AChE inhibition. For example, a related triazole demonstrated noncompetitive inhibition against AChE.
  • Butyrylcholinesterase (BChE) Inhibition : Some derivatives exhibited competitive inhibition against BChE.

Antioxidant Activity

The antioxidant capacity of triazole compounds is another area of interest. Various bioanalytical methods have been employed to assess the antioxidant potential:

  • DPPH and ABTS Assays : These assays revealed that certain triazoles possess strong antioxidant properties comparable to standard antioxidants like butylated hydroxytoluene (BHT).

Study 1: Synthesis and Biological Evaluation of Triazoles

A study synthesized various 1,2,4-triazole derivatives and evaluated their biological activities. Among them, a compound structurally similar to 5-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-1,2,4-triazol-3-amine exhibited notable antimicrobial and antioxidant activities .

Study 2: Cholinesterase Inhibition

In another study focusing on cholinesterase inhibitors derived from triazoles, compounds were subjected to kinetic studies revealing their inhibitory mechanisms on AChE and BChE . These findings suggest that modifications in the triazole structure can significantly impact their inhibitory potency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.